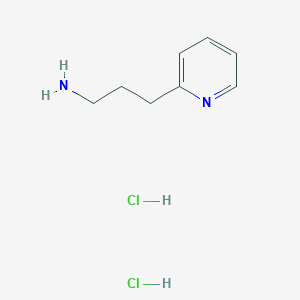

3-Pyridin-2-YL-propylamine dihydrochloride

Übersicht

Beschreibung

3-Pyridin-2-yl-propylamine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .

Synthesis Analysis

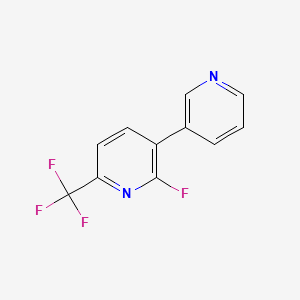

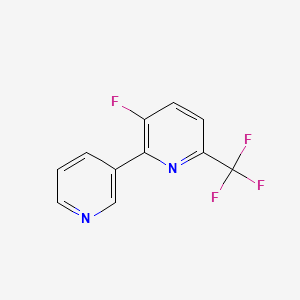

While there isn’t specific information available on the synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and another using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 3-Pyridin-2-YL-propylamine dihydrochloride consists of a pyridine ring attached to a propylamine group. The compound has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .Physical And Chemical Properties Analysis

3-Pyridin-2-YL-propylamine dihydrochloride has a molecular weight of 209.12 . Other physical and chemical properties such as boiling point, density, and others are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Proteomics Research

3-Pyridin-2-YL-propylamine dihydrochloride: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with various proteins, which can be pivotal for understanding protein function and interaction networks within cells.

Photophysical Studies

This compound exhibits intriguing photophysical behavior, making it valuable for studying excitation-dependent fluorescence and phosphorescence . Such properties are essential for developing new materials with potential applications in organic electronics and photonics.

Bioimaging

Due to its fluorescent properties, 3-Pyridin-2-YL-propylamine dihydrochloride can be used in bioimaging applications . It can help in visualizing biological processes at the molecular level, which is crucial for medical diagnostics and research.

Anti-Counterfeiting Measures

The compound’s unique photophysical characteristics can be leveraged in anti-counterfeiting technologies. It can be incorporated into security inks or papers to create features that are difficult to replicate without the specific compound.

Catalysis

Research indicates that derivatives of 3-Pyridin-2-YL-propylamine dihydrochloride can act as catalysts in chemical reactions . This can lead to more efficient industrial processes and the development of new synthetic pathways in organic chemistry.

Display Technology

The compound’s ability to emit light under certain conditions makes it a candidate for use in display technologies . It could contribute to the development of new types of displays with improved brightness and color range.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Pyridin-2-YL-propylamine dihydrochloride is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that promotes the conversion of protoporphyrin IX to protoporphyrinogen IX in the presence of external oxygen .

Mode of Action

3-Pyridin-2-YL-propylamine dihydrochloride acts as a PPO inhibitor . It interacts with PPO via diverse interaction models, such as π−π stacking and hydrogen bonds . This interaction inhibits the activity of PPO, thereby disrupting the conversion of protoporphyrin IX to protoporphyrinogen IX .

Biochemical Pathways

The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride affects the porphyrin biosynthesis pathway . This pathway is crucial for the production of heme and chlorophyll in organisms. By inhibiting PPO, the compound disrupts this pathway, leading to downstream effects such as the prevention of heme and chlorophyll production .

Result of Action

The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride results in herbicidal activity . The compound has been shown to exhibit superior herbicidal activities against broadleaf and monocotyledon weeds . In particular, it has been found to have high crop safety at a dosage range of 37.5−150 g ai/ha .

Eigenschaften

IUPAC Name |

3-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRWQMTUYKRHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

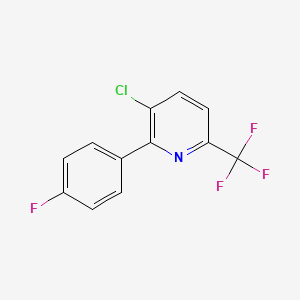

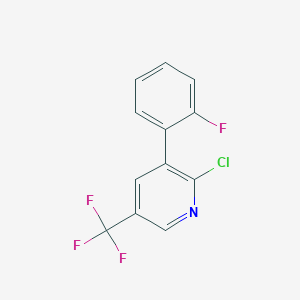

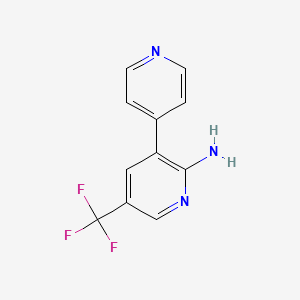

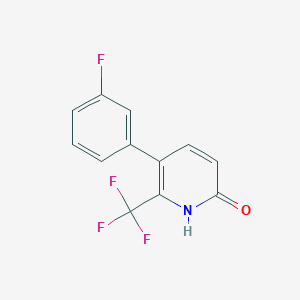

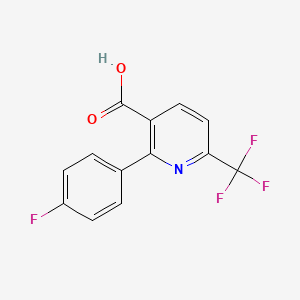

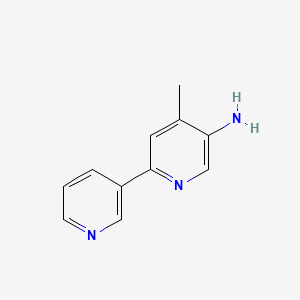

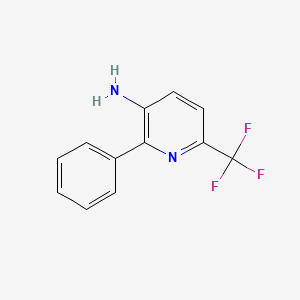

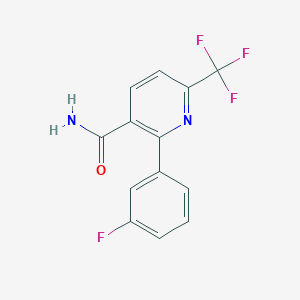

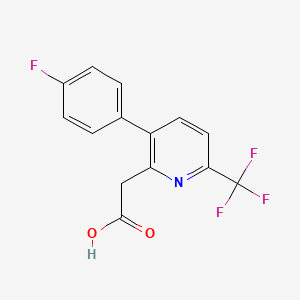

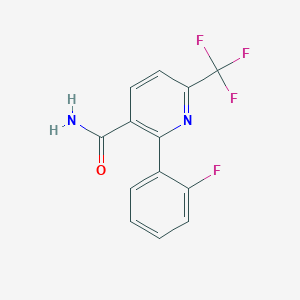

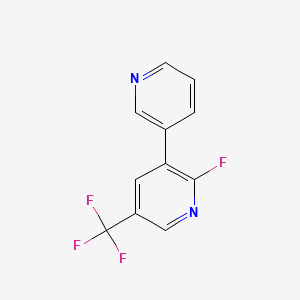

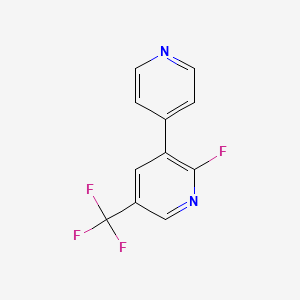

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.